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Compound of Interest

Compound Name: 3-Bromo-4-chloroanisole

Cat. No.: B128993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-chloroanisole, a key intermediate in the synthesis of pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for

these analytical techniques.

Spectroscopic Data
The spectroscopic data for 3-Bromo-4-chloroanisole is summarized in the tables below. This

information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon

framework of 3-Bromo-4-chloroanisole.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-4-chloroanisole
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Integration Assignment

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-4-chloroanisole

Chemical Shift (δ) (ppm) Assignment

Data not available Data not available

Note: Specific, experimentally verified ¹H and ¹³C NMR data for 3-Bromo-4-chloroanisole was

not available in the public domain at the time of this compilation. The tables are provided as a

template for experimental data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Bromo-4-chloroanisole is expected to show characteristic absorption bands for

the aromatic ring, C-O ether linkage, and C-halogen bonds.

Table 3: IR Spectroscopic Data for 3-Bromo-4-chloroanisole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H stretch[1][2]

~1600-1450 Medium-Strong
Aromatic C=C ring

stretching[1][2]

~1250 Strong Aryl-O stretching (asymmetric)

~1050 Strong Aryl-O stretching (symmetric)

~1100-1000 Medium C-Cl stretch

~600-500 Medium C-Br stretch

~900-675 Strong
Aromatic C-H out-of-plane

bending[1]

Note: The IR data presented is based on characteristic absorption frequencies for the

functional groups present in the molecule. Experimentally obtained spectra may show slight

variations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The presence of

bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic

pattern for the molecular ion and bromine/chlorine-containing fragments.[3][4]

Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-Bromo-4-chloroanisole
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m/z Proposed Fragment Notes

220/222/224 [C₇H₆BrClO]⁺

Molecular ion (M⁺) peak with

characteristic isotopic pattern

due to Br and Cl.

205/207/209 [C₆H₃BrClO]⁺
Loss of a methyl radical

(•CH₃).

177/179/181 [C₆H₃BrO]⁺
Loss of a methyl radical (•CH₃)

and chlorine radical (•Cl).

141 [C₇H₆Cl]⁺ Loss of a bromine radical (•Br).

92 [C₆H₄O]⁺
Loss of bromine and chlorine

radicals.

Note: This fragmentation pattern is predicted based on the principles of mass spectrometry for

halogenated aromatic compounds.[5] The relative abundances of the fragments would be

determined from an experimental mass spectrum.

Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. Specific parameters may need to be optimized based on

the instrumentation and sample characteristics.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Bromo-4-chloroanisole.

Methodology:

Sample Preparation: A sample of 3-Bromo-4-chloroanisole (typically 5-20 mg) is dissolved

in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. The choice of

solvent depends on the solubility of the compound and should not have signals that overlap

with the analyte's signals.
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Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is typically used.

Key parameters such as the spectral width, acquisition time, relaxation delay, and number

of scans are optimized to obtain a spectrum with good resolution and signal-to-noise ratio.

The spectrum is referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 3-Bromo-4-chloroanisole to identify its functional

groups.

Methodology:

Sample Preparation:

For liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr)

to form a thin film.
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For solids: The solid can be analyzed as a KBr pellet (by grinding a small amount of the

sample with KBr powder and pressing it into a transparent disk) or by using an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample holder (or the pure solvent if a solution is

used) is recorded.

The sample is placed in the spectrometer, and the sample spectrum is recorded.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 3-Bromo-4-chloroanisole to determine its

molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: The sample is typically introduced into the mass spectrometer via a

Gas Chromatography (GC) system for separation and purification before ionization. This is

known as GC-MS analysis.[6][7]

Ionization: Electron Ionization (EI) at 70 eV is a common method for the analysis of small

organic molecules.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The

molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the

compound.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-4-chloroanisole.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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